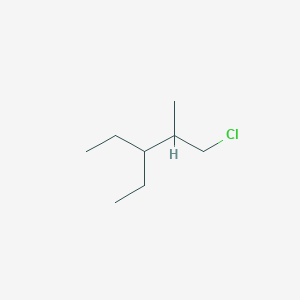
1-Chloro-3-ethyl-2-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-ethyl-2-methylpentane is an organic compound belonging to the class of alkyl halides It is a branched alkane with a chlorine atom attached to the first carbon, an ethyl group attached to the third carbon, and a methyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethyl-2-methylpentane can be synthesized through several methods, including:
Free Radical Halogenation: This method involves the chlorination of 3-ethyl-2-methylpentane using chlorine gas under ultraviolet light, which initiates the free radical mechanism.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) in 3-ethyl-2-methylpentanol with a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethyl-2-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes by the removal of the chlorine atom and a hydrogen atom from adjacent carbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., acetone) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical reagents.
Major Products:
Substitution Reactions: Products include alcohols, ethers, or other substituted alkanes.
Elimination Reactions: Major products are alkenes, such as 3-ethyl-2-methyl-1-pentene.
Scientific Research Applications
1-Chloro-3-ethyl-2-methylpentane has several applications in scientific research:
Biology and Medicine: While specific biological applications are limited, compounds with similar structures are often studied for their potential pharmacological properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethyl-2-methylpentane in chemical reactions primarily involves the formation and stabilization of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond .
Comparison with Similar Compounds
1-Chloro-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-3-methylpentane: Chlorine atom attached to the second carbon instead of the first.
3-Chloro-3-methylpentane: Chlorine atom attached to the third carbon, with a different branching pattern.
Uniqueness: 1-Chloro-3-ethyl-2-methylpentane is unique due to its specific branching and the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying the effects of molecular structure on chemical behavior.
Properties
Molecular Formula |
C8H17Cl |
|---|---|
Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-3-ethyl-2-methylpentane |
InChI |
InChI=1S/C8H17Cl/c1-4-8(5-2)7(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
VGZYGJPDGWJQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



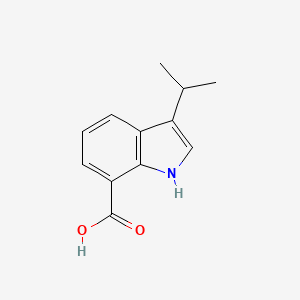
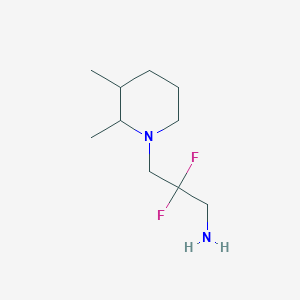
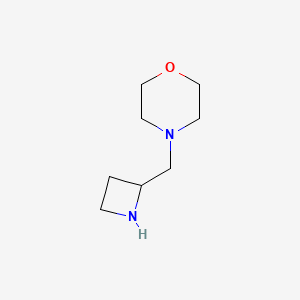
![2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
methanol](/img/structure/B13186258.png)
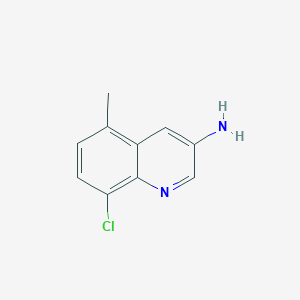
![4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide](/img/structure/B13186279.png)
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)
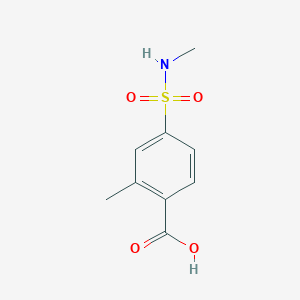
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
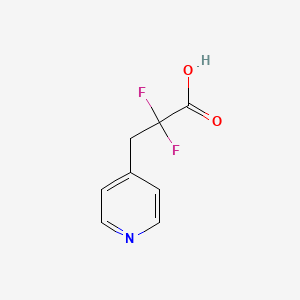
![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
